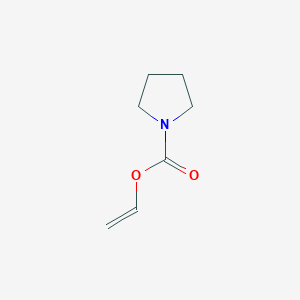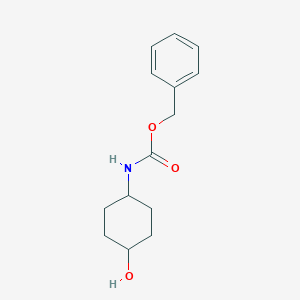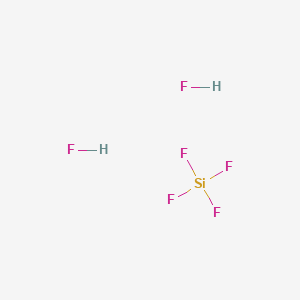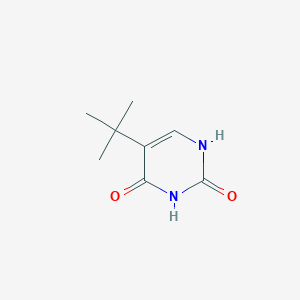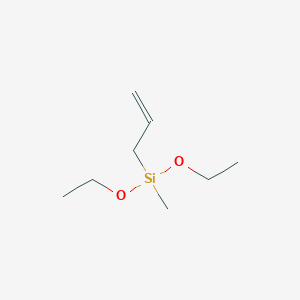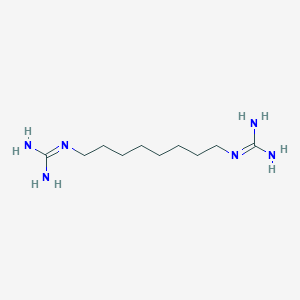
Guanidine, N,N'''-1,8-octanediylbis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, N,N’‘’-1,8-octanediylbis-, is a compound that belongs to the guanidine family, which is known for its high basicity and ability to form strong hydrogen bonds. This compound is characterized by the presence of two guanidine groups connected by an octane chain. Guanidine derivatives are widely used in various fields due to their unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, N,N’‘’-1,8-octanediylbis-, typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. The reaction conditions often involve the use of coupling reagents or metal-catalyzed guanidylation . Another efficient method is the use of S-methylisothiourea as a guanidylating agent .
Industrial Production Methods
Industrial production of guanidine derivatives often involves large-scale synthesis using similar methods as described above. The choice of method depends on the desired yield, purity, and cost-effectiveness. Metal-catalyzed reactions and the use of polymer-supported guanidylation are common in industrial settings due to their efficiency and scalability .
化学反応の分析
Types of Reactions
Guanidine, N,N’‘’-1,8-octanediylbis-, undergoes various types of chemical reactions, including:
Oxidation: Guanidine derivatives can be oxidized to form various products depending on the reaction conditions.
Reduction: Reduction reactions can convert guanidine derivatives into amines or other reduced forms.
Substitution: Guanidine derivatives can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of urea derivatives, while reduction can produce amines .
科学的研究の応用
Guanidine, N,N’‘’-1,8-octanediylbis-, has a wide range of scientific research applications:
Chemistry: Used as a strong base and nucleophile in various organic synthesis reactions.
Biology: Plays a role in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of polymers, catalysts, and other industrial chemicals.
作用機序
The mechanism of action of guanidine, N,N’‘’-1,8-octanediylbis-, involves its ability to form strong hydrogen bonds and interact with various molecular targets. It can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . These interactions are crucial for its biological activities and potential therapeutic effects.
類似化合物との比較
Similar Compounds
Guanidine: A simple guanidine molecule with similar basicity and hydrogen bonding properties.
N,N’-Disubstituted Guanidines: Compounds with two guanidine groups connected by different linkers.
Cyclic Guanidines: Compounds with guanidine groups in a cyclic structure, such as 2-aminoimidazolines.
Uniqueness
Guanidine, N,N’‘’-1,8-octanediylbis-, is unique due to its specific structure with an octane linker, which provides distinct chemical and biological properties compared to other guanidine derivatives. Its ability to form strong hydrogen bonds and interact with various molecular targets makes it valuable in both research and industrial applications .
特性
IUPAC Name |
2-[8-(diaminomethylideneamino)octyl]guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N6/c11-9(12)15-7-5-3-1-2-4-6-8-16-10(13)14/h1-8H2,(H4,11,12,15)(H4,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUYNASTGNDRSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN=C(N)N)CCCN=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275007 |
Source


|
| Record name | 2-[8-(diaminomethylideneamino)octyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19010-48-1 |
Source


|
| Record name | 2-[8-(diaminomethylideneamino)octyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
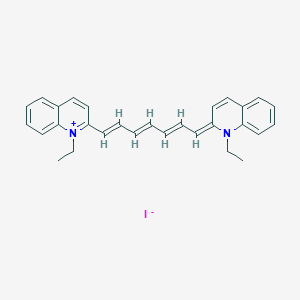
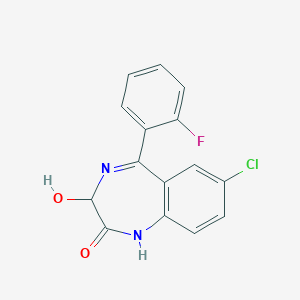
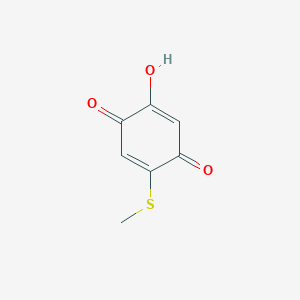
![[3,3'-bipyridin]-5-ol](/img/structure/B96802.png)
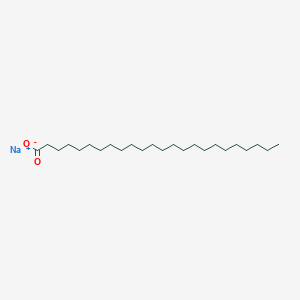
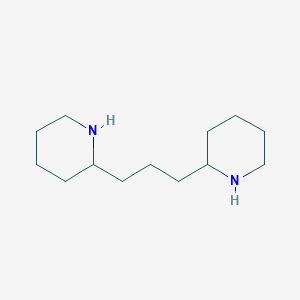
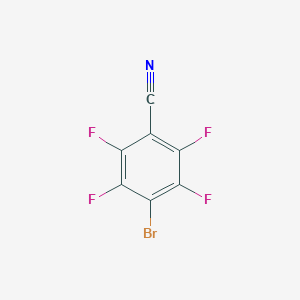
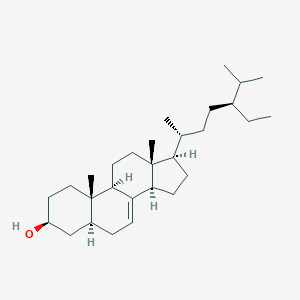
![1-Phenylnaphtho[2,3-b]azet-2-one](/img/structure/B96811.png)
